1,2-Benzenedisulfonyl dichloride
Overview
Description
1,2-Benzenedisulfonyl dichloride is an organic compound with the molecular formula C6H4Cl2O4S2. It is a white to orange to green powder or crystal that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis and has applications in various scientific fields .
Scientific Research Applications
1,2-Benzenedisulfonyl dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Benzenedisulfonyl dichloride is a chemical compound used primarily in research and development . . Therefore, it can be inferred that the primary targets of this compound could be amines and alcohols present in the system where it is applied.
Action Environment
It’s known that sulfonyl chlorides, in general, are sensitive to moisture . Therefore, the presence of water or humidity could potentially affect the reactivity and stability of this compound.
Biochemical Analysis
Biochemical Properties
1,2-Benzenedisulfonyl dichloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often result in the modification of the active sites of enzymes, leading to changes in their activity. For instance, this compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal cell signaling pathways, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites through sulfonylation. This modification can lead to changes in enzyme activity, either enhancing or inhibiting their catalytic functions. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before noticeable changes in cellular function occur. High doses of this compound can lead to toxicity, including damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of this compound is particularly noteworthy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The localization of this compound can also influence its interactions with specific biomolecules and its overall biological activity .
Preparation Methods
1,2-Benzenedisulfonyl dichloride can be synthesized through a multi-step reaction process. One common method involves the reaction of benzene-1,2-diol with sulfuric acid to form benzene-1,2-disulfonic acid. This intermediate is then reacted with thionyl chloride to produce this compound . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1,2-Benzenedisulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form benzene-1,2-disulfonic acid.
Reduction: It can be reduced to benzene-1,2-disulfonyl hydride under specific conditions.
Common reagents used in these reactions include thionyl chloride, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2-Benzenedisulfonyl dichloride can be compared with other similar compounds such as 1,3-benzenedisulfonyl chloride and 1,4-benzenedisulfonyl chloride. These compounds share similar chemical properties but differ in their structural arrangement and reactivity. The unique position of the sulfonyl chloride groups in this compound makes it particularly useful in certain synthetic applications .
Similar Compounds
- 1,3-Benzenedisulfonyl chloride
- 1,4-Benzenedisulfonyl chloride
- Benzene-1,2-disulfonic acid
Properties
IUPAC Name |
benzene-1,2-disulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQXNZTVFEKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983223 | |
Record name | Benzene-1,2-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-76-3 | |
Record name | 6461-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene-1,2-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedisulfonyl Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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